molecular formula C16H12F3N3 B8568673 N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine

N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine

Cat. No. B8568673
M. Wt: 303.28 g/mol
InChI Key: XCTOWUSOSPJGIB-UHFFFAOYSA-N
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Patent
US05296484

Procedure details

A mixture of 1.65 g of 4-chloroquinazoline, 1.5 g of [3-(trifluoromethyl)phenyl]methyl amine, and 1.0 g of triethylamine in 50 ml of ethanol was refluxed for 6 hours. The mixture was then cooled, and washed with water. After removing solvents in vacuo the product was crystallized from a mixture of ethyl acetate and hexane. Yield: 1.0 g. M.P. 145°-146° C.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[F:12][C:13]([F:23])([F:22])[C:14]1[CH:15]=[C:16]([CH2:20][NH2:21])[CH:17]=[CH:18][CH:19]=1.C(N(CC)CC)C>C(O)C>[F:12][C:13]([F:22])([F:23])[C:14]1[CH:15]=[C:16]([CH2:20][NH:21][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CN)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After removing solvents in vacuo the product
CUSTOM
Type
CUSTOM
Details
was crystallized from a mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)CNC1=NC=NC2=CC=CC=C12)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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